Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 308.2 g/mol. This compound belongs to the class of nicotinic acid derivatives, which are known for their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is primarily utilized in scientific research, particularly in studies related to cellular processes and molecular interactions.
The synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride typically involves the reaction of piperazine with methyl nicotinate. This reaction can be carried out under various conditions, including the presence of solvents and catalysts to enhance yield and purity.
A common synthetic pathway includes:
The specific reaction mechanism may involve nucleophilic substitution where the nitrogen atom in piperazine acts as a nucleophile attacking the electrophilic carbon in methyl nicotinate.
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride features a piperazine ring attached to a nicotinic acid derivative. The structural representation includes:
InChI=1S/C12H19N3O2.2ClH/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15;;/h2-3,6,9H,4-5,7-8,13H2,1H3;2*1H
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N.Cl.Cl
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride can undergo various chemical reactions:
The mechanism of action for Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is primarily linked to its interaction with biological targets such as receptors or enzymes. The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and potentially exhibiting effects on cognition and neuroprotection.
Upon administration, the compound binds to specific receptors in the brain, leading to alterations in neurotransmitter release. This interaction can modulate various physiological responses, including memory enhancement and neuroprotection against excitotoxicity.
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is typically encountered as a crystalline powder at room temperature. Specific physical properties such as melting point and boiling point are essential for characterization but are not widely reported in available literature.
Key chemical properties include:
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride finds applications in various scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: